molecular formula C15H12BrN3O2S B601854 莱西奴拉杂质 8 CAS No. 1158970-49-0

莱西奴拉杂质 8

货号: B601854
CAS 编号: 1158970-49-0
分子量: 378.25
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lesinurad Impurity 8 is a chemical compound with the molecular formula C15H12BrN3O2S and a molecular weight of 378.25 . Its IUPAC name is 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .


Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of Lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% . This procedure is reasonable, reliable, and suitable for industrial production .


Molecular Structure Analysis

The molecular structure of Lesinurad Impurity 8 is characterized by the presence of a 5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl group attached to a sulfanyl acetic acid group .


Physical And Chemical Properties Analysis

Lesinurad Impurity 8 is a solid substance with a molecular weight of 378.25 . Its molecular formula is C15H12BrN3O2S .

科学研究应用

合成中的识别和控制
在开发新的工业工艺期间,在莱西奴拉的合成中观察到了一种意外的杂质。尽管努力设计无氯合成工艺,但这种关键氯化杂质的识别突显了药物合成中的挑战和严格质量控制措施的重要性。这种杂质的检测让人们了解到商业溴化剂可能会引入氯杂质,这强调了需要彻底筛选药物合成中使用的所有试剂和材料 (Halama 等,2018)

用于检测和定量的分析方法
开发分析方法来检测和定量莱西奴拉及其杂质对于确保药物的纯度和安全性至关重要。第二导数分光光度法和同步荧光光度测定等技术已被应用于在莱西奴拉的氧化降解产物存在的情况下选择性地测定莱西奴拉,这突出了现代分析化学在应对药物杂质带来的挑战方面的适应性和精确性 (Attia 等,2018)

对药物安全性和有效性的影响
药物制剂中莱西奴拉杂质 8 等杂质的存在会对药物的安全性和有效性产生重大影响。对莱西奴拉与其他痛风药物联合使用时的药代动力学、药效学和耐受性的研究虽然没有直接提及杂质 8,但强调了必须考虑杂质的更广泛背景。了解杂质如何与主要药物物质和人体相互作用对于开发安全有效的治疗方法至关重要 (Fleischmann 等,2014)

作用机制

Target of Action

Lesinurad Impurity 8, like Lesinurad, primarily targets two proteins in the kidney: the Uric Acid Transporter 1 (URAT1) and the Organic Anion Transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

Lesinurad Impurity 8 inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, it prevents the reabsorption of uric acid from the renal tubules, thereby increasing the excretion of uric acid . It also inhibits OAT4, which is associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 disrupts the normal reabsorption of uric acid in the kidneys, leading to an increase in the renal clearance and fractional excretion of uric acid . This results in a decrease in serum uric acid levels .

Pharmacokinetics

Lesinurad is quickly and practically completely absorbed from the gut . Highest blood plasma concentrations are reached after one to four hours

Result of Action

The primary result of Lesinurad Impurity 8’s action is a reduction in serum uric acid levels . This is achieved through increased excretion of uric acid in the urine . This can help in the management of conditions like gout, where high levels of uric acid can lead to the formation of painful uric acid crystals in the joints .

Action Environment

The action of Lesinurad Impurity 8 can be influenced by various environmental factors. For instance, the presence of other medications, particularly diuretics, can affect its efficacy . Additionally, factors such as the patient’s renal function can impact the drug’s effectiveness and safety profile .

安全和危害

In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and provide artificial respiration if not breathing . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, rinse the mouth with water and do not induce vomiting .

未来方向

Lesinurad, the parent compound of Lesinurad Impurity 8, has been approved for the treatment of gout . The development of Lesinurad has brought hope to patients with gout, and the development of drugs targeting this point may open a new era for the treatment of hyperuricemia and gout .

属性

IUPAC Name

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCLZQFKIFSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。